molecular formula C18H15N3O4 B2928466 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid CAS No. 871908-24-6

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid

Cat. No. B2928466
CAS RN: 871908-24-6
M. Wt: 337.335
InChI Key: XNHHKOOINGXRDW-UHFFFAOYSA-N
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Description

“4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” is a chemical compound that falls under the category of quinoxaline derivatives . Quinoxaline derivatives are known for their diverse pharmacological and biological properties . They show diverse pharmacological activities and are synthesized via many different methods of synthetic strategies .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . These include the cyclization of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives . The synthesis of “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” would likely involve similar strategies.


Molecular Structure Analysis

The molecular structure of “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” would be determined by techniques such as NMR spectroscopy . The exact structure would depend on the specific substituents and their positions in the molecule.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” can undergo would depend on its specific structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” would be determined by its specific structure. These properties could include its melting point, solubility, stability, and reactivity .

Scientific Research Applications

Pharmaceutical Drug Development

Quinazolines and quinoxalines, which are part of the compound’s structure, are known for their wide pharmaceutical applications. They are frequently used in U.S. FDA-approved drugs due to their therapeutic properties . For instance, anticancer drugs like erlotinib and antihypertensive medications such as prazosin contain quinazoline structures. The compound could be a precursor or an intermediate in the synthesis of similar drugs, potentially contributing to the development of new treatments for various diseases.

Antiviral Research

The quinoxalin-2-yl moiety is recognized for its potential antiviral properties. Research into compounds with this structure could lead to the discovery of new antiviral agents. Given the ongoing need for effective treatments against a range of viral infections, this compound could play a crucial role in the synthesis of novel antiviral drugs .

Anti-inflammatory Applications

Compounds containing the quinoxalin-2-yl group have demonstrated anti-inflammatory activities in several studies. This suggests that our compound could be used in the development of new anti-inflammatory medications, which could be beneficial for treating conditions like arthritis, asthma, and other inflammatory diseases .

Chemical Synthesis and Catalysis

The presence of multiple functional groups in the compound makes it a candidate for use in chemical synthesis and catalysis. It could act as a building block for synthesizing more complex molecules or as a catalyst in various chemical reactions, potentially leading to more efficient and environmentally friendly processes .

Future Directions

Future research on “4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid” could involve further exploration of its synthesis, properties, and biological activities. This could include developing more efficient synthesis methods, investigating its mechanism of action, and exploring its potential applications in medicine and other fields .

properties

IUPAC Name

4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-15(9-10-16(23)24)19-12-6-2-1-5-11(12)17-18(25)21-14-8-4-3-7-13(14)20-17/h1-8H,9-10H2,(H,19,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHHKOOINGXRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-((2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)butanoic acid

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